
1-(3,4-dichlorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, commonly known as DPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. DPEP is a hydrazone derivative that is synthesized through a simple and efficient method, making it a popular choice for various laboratory experiments. In
Applications De Recherche Scientifique
DPEP has been widely studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. DPEP has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, DPEP has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of DPEP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition leads to the suppression of various biological pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
DPEP has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. DPEP has also been shown to have antibacterial and antifungal properties, making it effective against various bacterial and fungal infections. Additionally, DPEP has been shown to have anticancer properties, making it effective against various types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DPEP has several advantages for laboratory experiments. It is synthesized through a simple and efficient method, making it a cost-effective option for various experiments. Additionally, DPEP has been shown to have various biological activities, making it a versatile compound for various applications. However, there are also limitations to using DPEP in laboratory experiments. Its mechanism of action is not fully understood, and its potential side effects are not well studied.
Orientations Futures
There are several future directions for the study of DPEP. One potential direction is to further explore its anti-inflammatory properties and its potential as a treatment for various inflammatory diseases. Another potential direction is to study its antibacterial and antifungal properties and its potential as a new antibiotic. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Overall, DPEP has great potential for various scientific research applications and warrants further investigation.
Méthodes De Synthèse
DPEP is synthesized through a simple and efficient method that involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 1-(3,4-dichlorophenyl)ethanone. This intermediate is then reacted with 6-chloro-2-methyl-4-pyrimidinylhydrazine to form DPEP. The overall yield of this synthesis method is high, making it a cost-effective option for laboratory experiments.
Propriétés
IUPAC Name |
6-chloro-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3N4/c1-7(9-3-4-10(14)11(15)5-9)19-20-13-6-12(16)17-8(2)18-13/h3-6H,1-2H3,(H,17,18,20)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKARQWIKGGHFJ-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

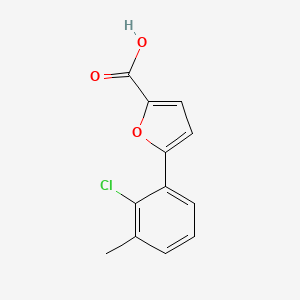
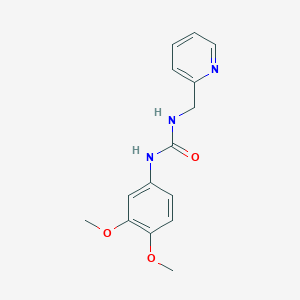
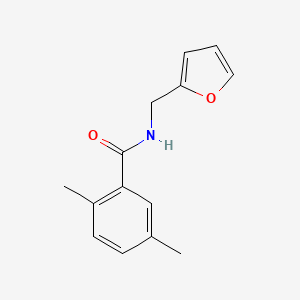
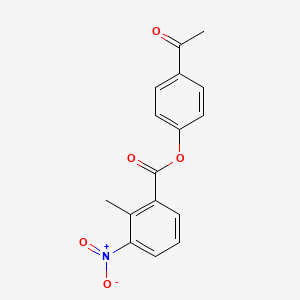
![N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5814998.png)
![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)
![3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B5815010.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5815020.png)
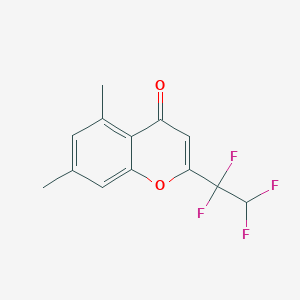
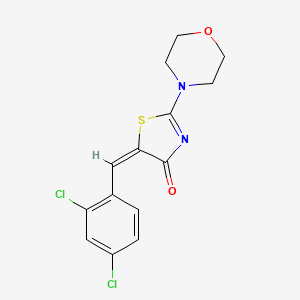
![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)

![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)